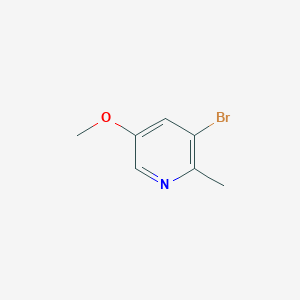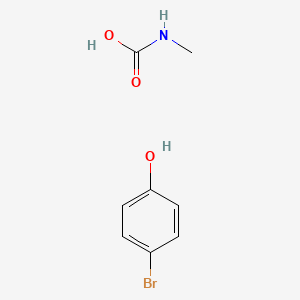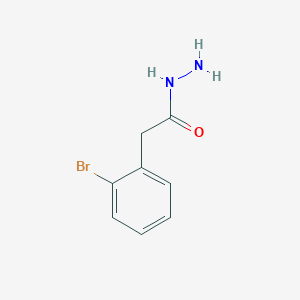![molecular formula C10H9BrN2O2 B1374981 3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester CAS No. 889658-85-9](/img/structure/B1374981.png)
3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester
Übersicht
Beschreibung
3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester is a chemical compound with the IUPAC name 3-bromo-1H-pyrrolo[3,2-b]pyridine . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester include its solid physical form and its storage temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Pyrrolopyridines : The compound has been used in the synthesis of a variety of pyrrolopyridines, showcasing its versatility in chemical reactions. A study by Toja et al. (1986) demonstrates the synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from similar ethyl esters, indicating potential pathways for creating pyrrolopyridine analogs (Toja et al., 1986).
Molecular Structure Analysis : Patel et al. (2013) conducted ab initio and DFT calculations on a similar compound, 2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester, to determine molecular energies, atomic charge distributions, bond lengths, and angles, suggesting the feasibility of computational analysis for structural elucidation of related compounds (Patel et al., 2013).
Intermediates in Synthesis
Insecticide Intermediate : Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, a related compound, is a significant intermediate in the synthesis of the insecticide chlorantraniliprole. Studies by Ji Ya-fei (2009) and Lan Zhi-li (2007) highlight its role in the synthesis of new insecticides, suggesting a potential application for 3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester in similar contexts (Ji Ya-fei, 2009); (Lan Zhi-li, 2007).
Anticoagulant Synthesis : Wang et al. (2017) reported the use of a similar compound, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, in the synthesis of the anticoagulant apixaban. This implies that 3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester could be used in the synthesis of similar pharmacologically relevant compounds (Wang et al., 2017).
Heterocyclic Chemistry
- Formation of Heterocyclic Compounds : Brodrick & Wibberley (1975) illustrated that compounds like 1H-pyrrolo[2,3-b]pyridines can be synthesized from amino pyrroles, suggesting that 3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester could play a role in the formation of heterocyclic compounds relevant to various fields of chemistry (Brodrick & Wibberley, 1975).
Safety And Hazards
The safety information for 3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester includes several hazard statements: H302-H315-H319-H332-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-7(11)8-6(13-9)4-3-5-12-8/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSMPVSMWCDZKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1374905.png)

![6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1374908.png)







